molecular formula C11H17FN2O B1527828 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol CAS No. 1182922-91-3

2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol

Cat. No. B1527828
CAS RN: 1182922-91-3
M. Wt: 212.26 g/mol
InChI Key: DWGCZKGCOVEZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol, also known as 2-FBEA, is a synthetic compound developed as a research tool for scientists and medical professionals. It is an analog of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA) and is used to study the effects of GABA in the body. This compound has been studied for its potential applications in the treatment of neurological disorders, such as anxiety and epilepsy.

Scientific Research Applications

Catalytic Synthesis Methods

One study discusses the use of 2-aminobenzyl alcohol (a related compound) in palladium-catalyzed modified Friedländer quinoline synthesis. This method demonstrates the reactivity of 2-aminobenzyl alcohols with ketones to produce quinolines, showcasing a potential pathway for synthesizing complex aromatic compounds using similar structural motifs (Cho & Ren, 2007).

Receptor Research

Another research focus is on receptor differentiation, where modifications of a related structure, 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, have been shown to alter sympathomimetic activity. This differentiation suggests the molecule's utility in studying β-receptor subtypes, providing a foundation for developing targeted therapies (Lands, Ludueña, & Buzzo, 1967).

Synthesis of Enantiopure Compounds

Research into the synthesis of enantiopure syn-beta-amino alcohols presents a method for achieving high stereoselectivity in producing compounds with similar backbones. This synthesis route is crucial for developing pharmaceuticals where the chirality of molecules can significantly impact their biological activity (Andrés et al., 1996).

Enantioselective Catalysis

Studies also include the development of chiral aminophenolate zinc complexes for catalysis in the ring-opening polymerization of lactides. This application highlights the importance of such compounds in polymer science, where the synthesis of biodegradable plastics requires precise catalytic methods (Lu et al., 2019).

Antibacterial Applications

A study on the antibacterial activities of a related Schiff base synthesized from 4-fluorobenzaldehyde and ethanolamine demonstrates the compound's effectiveness against various bacteria. This finding suggests potential applications in developing new antimicrobial agents (Huang & Tian, 2004).

properties

IUPAC Name

2-[(2-amino-5-fluorophenyl)methyl-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O/c1-2-14(5-6-15)8-9-7-10(12)3-4-11(9)13/h3-4,7,15H,2,5-6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGCZKGCOVEZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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